2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine is a fluorinated amine compound with the molecular formula C11H20F3N. This compound is characterized by the presence of a trifluoromethyl group and a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine typically involves the reaction of a suitable cyclohexyl derivative with a trifluoromethylating agent. One common method involves the use of trifluoroacetic acid and a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-tert-butylcyclohexyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-ethylcyclohexyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine is unique due to the presence of the isopropyl group on the cyclohexyl ring, which influences its steric and electronic properties
Properties
Molecular Formula |
C11H20F3N |
---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-propan-2-ylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H20F3N/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h7-10H,3-6,15H2,1-2H3 |
InChI Key |
UJZQHHHTAYMWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C(F)(F)F)N |
Origin of Product |
United States |
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